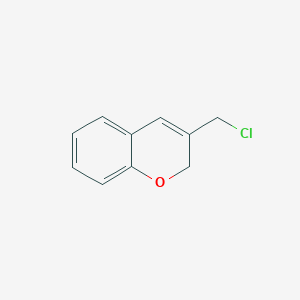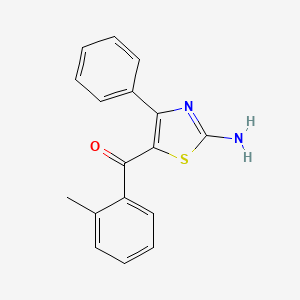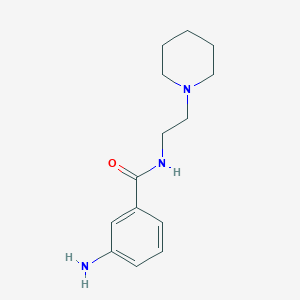
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is a complex organic compound that belongs to the class of quinazolines. This compound is characterized by the presence of an amino group, a chloro group, and a methoxyphenol moiety attached to a quinazoline core. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 2-amino-6-chloroquinazoline, which is then reacted with 2-methoxyphenol under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) to yield reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, under conditions like reflux in polar solvents
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Reduced quinazoline derivatives
Substitution: Amino or thiol-substituted quinazolines
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anticancer properties, as quinazoline derivatives are known to exhibit cytotoxic effects against cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-Amino-6-chloroquinazoline: Lacks the methoxyphenol moiety but shares the quinazoline core.
2-Methoxyphenol: Contains the methoxyphenol group but lacks the quinazoline structure.
4-Aminoquinazoline: Similar quinazoline structure but different substitution pattern.
Uniqueness
5-(2-Amino-6-chloroquinazolin-4-yl)-2-methoxyphenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the amino and chloro groups on the quinazoline core, along with the methoxyphenol moiety, makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H12ClN3O2 |
|---|---|
分子量 |
301.73 g/mol |
IUPAC名 |
5-(2-amino-6-chloroquinazolin-4-yl)-2-methoxyphenol |
InChI |
InChI=1S/C15H12ClN3O2/c1-21-13-5-2-8(6-12(13)20)14-10-7-9(16)3-4-11(10)18-15(17)19-14/h2-7,20H,1H3,(H2,17,18,19) |
InChIキー |
TWEZWRWJRZIDGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)
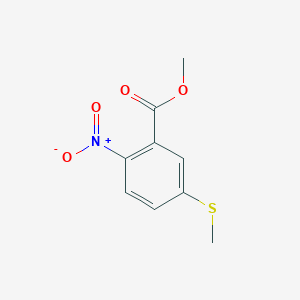

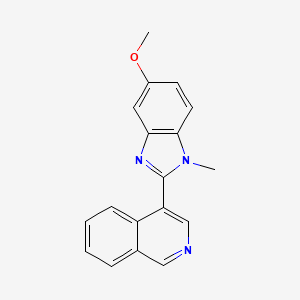
![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

